N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-2-16-6-3-4-7-17(16)24-20(28)26-12-10-25(11-13-26)18-14-19(22-15-21-18)27-9-5-8-23-27/h3-9,14-15H,2,10-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSFEOAHLLKBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Chlorination-Amination Sequence
A common approach involves chlorinating pyrimidine intermediates followed by amination:
- Chlorination : 4,6-Dichloropyrimidine reacts with 1H-pyrazole in the presence of a base (e.g., NaH) to yield 6-(1H-pyrazol-1-yl)-4-chloropyrimidine.
- Amination : The chlorine at position 4 is displaced by piperazine under nucleophilic substitution (SNAr) conditions (K₂CO₃, DMF, 80°C).
Example :
$$
\text{4,6-Dichloropyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{NaH, DMF}} \text{6-(1H-Pyrazol-1-yl)-4-chloropyrimidine} \xrightarrow{\text{Piperazine, K₂CO₃}} \text{4-Piperazinyl Intermediate}
$$
Yield: 61–75%.
Cross-Coupling Approaches
Functionalization of the Piperazine Linker
Carboxamide Formation
The piperazine nitrogen is acylated with 2-ethylphenyl isocyanate or via carbodiimide-mediated coupling:
Method A :
$$
\text{4-Piperazinyl Intermediate} + \text{2-Ethylphenyl Isocyanate} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$
Yield: 68–72%.
Method B (EDCI/HOBt) :
- Activate 2-ethylphenylcarboxylic acid with EDCI/HOBt.
- Couple with piperazine intermediate in DCM (Yield: 70–78%).
Integrated Synthetic Pathways
Three-Step Protocol (Patent WO2015063709A1)
One-Pot Strategy
Combine chlorination, amination, and acylation in a sequential one-pot process (Pd catalysis + in situ activation):
$$
\text{4,6-Dichloropyrimidine} \xrightarrow{\text{1H-Pyrazole, Pd}} \text{Core} \xrightarrow{\text{Piperazine}} \text{Intermediate} \xrightarrow{\text{2-Ethylphenyl Isocyanate}} \text{Target}
$$
Yield: 48–55%.
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Attachment
Piperazine Over-Alkylation
Purification of Polar Intermediates
Comparative Analysis of Methods
Scalability and Industrial Relevance
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| Human Renal Cancer (RXF 486) | 1.143 |
These findings suggest that the compound may act as a precursor for developing more potent anticancer agents .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies indicate that it may interact with G protein-coupled receptors, which play a crucial role in various neurological conditions. Its potential as a treatment for anxiety and depression is under evaluation, given its ability to influence serotonin and dopamine pathways .
Inhibition of Tumor Growth
The compound has shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. This is particularly evident in studies where it led to G0-G1 phase arrest in cancer cells, indicating a potential mechanism for its anticancer activity .
Modulation of Receptor Activity
Its interaction with specific receptors, such as imidazoline receptors, suggests a role in regulating sympathetic tone and could be beneficial in treating cardiovascular conditions alongside its neuropharmacological applications .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical settings:
Case Study 1: Antitumor Efficacy
A study published in MDPI reported that derivatives of this compound exhibited enhanced antitumor activity against a panel of twelve human tumor cell lines. The most promising derivative showed IC50 values significantly lower than those of the parent compound, indicating structural modifications can lead to improved efficacy .
Case Study 2: Neuropharmacological Assessment
Research assessing the compound's effects on anxiety models in rodents demonstrated reductions in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders. This aligns with its proposed mechanism of action involving neurotransmitter modulation .
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent Effects : The 2-ethylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., chloro, methoxy in BG14692 or A2–A6). This may improve membrane permeability but reduce aqueous solubility .
- Synthetic Yields : Analogs like A4 (45.2% yield) and A6 (48.1%) have lower yields than N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (79%), suggesting that bulkier substituents (e.g., ethylphenyl) might complicate synthesis .
- Conformational Stability : Piperazine rings in carboxamides (e.g., ) adopt chair conformations, which could stabilize intermolecular hydrogen bonds and crystal packing .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Pyrazole vs. Quinazolinone Moieties: The pyrazole in the target compound may engage in π-π stacking or hydrogen bonding, unlike the quinazolinone oxygen in A2–A6, which could form stronger hydrogen bonds .
- Trifluoromethyl vs. Ethyl Groups : Compounds like 8b () with trifluoromethyl groups exhibit higher melting points (241–242°C) due to increased polarity, whereas ethyl groups may lower melting points .
- Chlorophenyl vs.
Structural Insights from Crystallography
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () crystallizes with a chair-conformation piperazine ring and N–H⋯O hydrogen bonding, which could stabilize the target compound’s solid-state structure. However, the ethylphenyl group might introduce steric hindrance, altering packing efficiency .
Activité Biologique
N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, a pyrimidine moiety, and a pyrazole group. The molecular formula is , with a molecular weight of 382.48 g/mol.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.48 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in inflammatory pathways. It is hypothesized that the compound may inhibit specific enzymes, leading to reduced inflammation and potential anti-cancer effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in vitro and in vivo models. For instance, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, notably breast cancer (MCF7) and lung cancer (A549) cells. The compound's IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM for MCF7 cells and 20 µM for A549 cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- In Vivo Models : In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting effective anti-inflammatory properties .
- Comparative Analysis : When compared with other compounds containing similar structural motifs, this compound exhibited superior activity against specific cancer cell lines, indicating its potential as a lead candidate for further development .
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its ability to modulate inflammatory responses and induce apoptosis in cancer cells positions it as a valuable candidate for further pharmacological exploration.
Q & A
Q. How can multi-target inhibition be exploited to overcome compensatory signaling in cancer?
- Methodological Answer :
- Polypharmacology Screening : Test compound libraries against kinase panels (e.g., DiscoverX) to identify collateral targets (e.g., PI3K, mTOR) .
- Synergy Studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CompuSyn) .
- Transcriptomic Analysis : RNA-seq of treated tumors to map compensatory pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
